cis-1,2-Cyclohexanedimethanol

Description

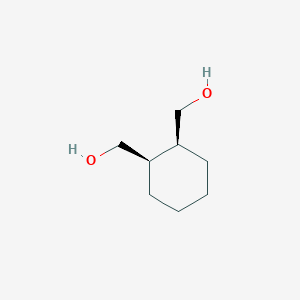

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,2R)-2-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDODWINGEHBYRT-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15753-50-1 | |

| Record name | cis-1,2-Cyclohexanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15753-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-1,2-cyclohexanedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Characterization and Isomeric Considerations of 1,2 Cyclohexanedimethanol

Exploration of Stereoisomeric Forms: cis- and trans-1,2-Cyclohexanedimethanol

1,2-Cyclohexanedimethanol exists in two primary stereoisomeric forms: cis and trans.

In the cis-isomer , both hydroxymethyl groups are situated on the same side of the cyclohexane (B81311) ring.

In the trans-isomer , the hydroxymethyl groups are located on opposite sides of the ring.

This fundamental structural difference in stereochemistry leads to distinct physical and chemical properties for each isomer. For instance, in the context of polymer chemistry, the ratio of cis to trans isomers of cyclohexanedimethanol is a critical parameter that can influence the properties of resulting polyesters, such as poly(ethylene terephthalate-co-1,4-cylclohexylenedimethylene terephthalate) (PETG). dicp.ac.cnresearchgate.net The distinct spatial orientation of the functional groups in the cis and trans isomers affects how they are incorporated into a polymer chain, thereby modifying the final material's thermal stability, mechanical strength, and clarity. dicp.ac.cn

| Isomer | Relative Position of Hydroxymethyl Groups |

| cis-1,2-Cyclohexanedimethanol | Same side of the ring |

| trans-1,2-Cyclohexanedimethanol | Opposite sides of the ring |

Conformational Analysis and Molecular Architecture of this compound

The molecular architecture of this compound is not static. The cyclohexane ring is famous for its conformational flexibility, primarily adopting non-planar "chair" conformations to minimize angular and torsional strain. In the case of the cis-isomer, the two chair conformations resulting from ring-flipping are of equal energy. In both conformations, one hydroxymethyl group occupies an axial position while the other occupies an equatorial position. libretexts.orglibretexts.orgopenstax.org

Computational Chemistry Approaches to Conformational Space Elucidation

The study of the various possible conformations and their relative energies is greatly aided by computational chemistry. These theoretical methods provide deep insights into the molecule's preferred shapes and the energy barriers between different conformations.

Researchers employ a variety of computational methods to explore the conformational landscape of cyclohexane derivatives. These techniques are essential for predicting the most stable conformers and understanding the forces that govern their geometry.

Common Computational Methods in Conformational Analysis:

| Method | Description | Application Example |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that models electron correlation to calculate the electronic structure of molecules. Functionals like B3LYP are commonly used. | Predicting thermochemical properties and conformational energy barriers in substituted cyclohexanes. |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. It is often used for systems where DFT might not be sufficient. | Exploring the full conformational space of molecules like trans-1,4-cyclohexanedimethanol to determine the relative stability of conformers. uc.pt |

| Complete Basis Set (CBS) Methods | High-accuracy composite methods that extrapolate to the complete basis set limit to achieve precise energy calculations. | Used to calculate the strength of specific interactions, such as intramolecular hydrogen bonds in related molecules like cis-3-methoxycyclohexanol. nih.gov |

These computational studies reveal that the geometry of this compound is a delicate balance of steric effects and other, more subtle intramolecular interactions.

Influence of Intramolecular Interactions on cis-Conformation Stability

A defining feature of the molecular architecture of this compound is the potential for intramolecular hydrogen bonding. Because the two hydroxymethyl groups are on the same side of the ring, a chair conformation can bring the hydroxyl of the axial substituent and the hydroxyl of the equatorial substituent into close proximity. youtube.comdoubtnut.com

This proximity allows for the formation of an intramolecular hydrogen bond (IAHB), where the hydrogen atom of one hydroxyl group interacts with the oxygen atom of the other. This interaction creates a stable, seven-membered ring-like structure. Such intramolecular forces can significantly stabilize a conformation. mdpi.com

Studies on analogous molecules, such as cis-3-methoxycyclohexanol, have demonstrated the profound effect of IAHB on conformational equilibrium. nih.gov In non-polar solvents, the conformer capable of forming an IAHB is significantly stabilized. The strength of such a hydrogen bond in a similar system was calculated to be approximately 18.4 kJ/mol using theoretical methods. nih.gov This stabilizing interaction is a key factor governing the preferred three-dimensional structure of this compound in many conditions.

Energetic Contribution of Intramolecular Hydrogen Bonding:

| Interaction | Nature of Interaction | Estimated Energy Contribution | Consequence |

|---|---|---|---|

| Intramolecular Hydrogen Bond (IAHB) | Electrostatic attraction between a hydrogen atom of one -OH group and the oxygen atom of the second -OH group. | ~18.4 kJ/mol (by analogy) nih.gov | Significant stabilization of the conformer allowing this bond. |

| Gauche Interaction | Steric strain between the two adjacent hydroxymethyl groups. | ~3.8 kJ/mol (by analogy to methyl groups) libretexts.orglibretexts.org | A destabilizing steric factor that is overcome by the IAHB. |

Synthetic Methodologies and Process Optimization for Cis 1,2 Cyclohexanedimethanol

Established Synthetic Pathways to 1,2-Cyclohexanedimethanol Isomers

The industrial production of 1,2-cyclohexanedimethanol (1,2-CHDM) isomers relies on established chemical synthesis routes, which can be broadly categorized into direct catalytic hydrogenation of aromatic precursors and more complex multi-step strategies. These methods are designed to efficiently convert readily available feedstocks into the desired cyclohexane (B81311) diol structure.

Catalytic Hydrogenation Routes from Precursors

Catalytic hydrogenation is a primary method for producing cyclohexanedimethanol isomers, starting from aromatic dicarboxylic acids or their corresponding esters. chemimpex.com This process typically involves the reduction of the aromatic ring followed by the reduction of the carboxylic acid or ester functional groups to alcohols.

The hydrogenation of phthalic acid is a direct route to 1,2-cyclohexanedicarboxylic acid, a precursor to 1,2-CHDM. The choice of catalyst and reaction conditions is critical to achieve high selectivity and conversion. For instance, using a 5% Ruthenium-on-carbon (Ru/C) catalyst at a lower temperature of 453 K can achieve 100% conversion of phthalic acid with 70% selectivity towards 1,2-cyclohexanedicarboxylic acid (1,2-CDCA). asianpubs.org However, at higher temperatures (493 K), this catalyst tends to produce over-hydrogenated products. asianpubs.orgresearchgate.net Palladium-on-carbon (Pd/C) catalysts are effective for the hydrogenation of the aromatic ring but are generally inactive for reducing the carboxylic acid groups. asianpubs.org

Below is a table summarizing various catalytic systems used in the hydrogenation of phthalic acid and related precursors.

| Precursor | Catalyst | Temperature (K) | Pressure (MPa) | Key Products | Conversion/Selectivity |

| Phthalic Acid | 5% Ru/C | 453 | - | 1,2-Cyclohexanedicarboxylic acid (1,2-CDCA) | 100% Conversion, 70% Selectivity to 1,2-CDCA asianpubs.org |

| Phthalic Acid | 5% Pd/C | 493 | - | Phthalic Anhydride (B1165640) | 100% Conversion, with anhydride formation asianpubs.org |

| Phthalic Anhydride | Au/FeOx–TiO2 | - | - | Phthalide | Efficient and stable catalyst under mild conditions plu.mx |

| Cyclohexanedicarboxylic Acids | Ru-Sn/Al2O3 | - | - | Cyclohexanedimethanol | Selectively hydrogenates the carboxylic group asianpubs.orgresearchgate.net |

Multi-step Chemical Synthesis Strategies

Beyond direct hydrogenation of aromatic precursors, multi-step synthesis strategies offer alternative pathways to cyclohexanedimethanol isomers, often allowing for the use of different starting materials. These routes can provide greater control over the molecular architecture of the final product.

One notable multi-step approach involves a proline-catalyzed formal [3+1+2] cycloaddition reaction. semanticscholar.orgnih.gov This strategy utilizes formaldehyde, crotonaldehyde, and an acrylate or fumarate (B1241708) as starting materials, which can be derived from biomass. researchgate.net The initial cycloaddition step produces a functionalized cyclohexene intermediate, such as ethyl 4-formylcyclohex-3-enecarboxylate.

This intermediate then undergoes a subsequent hydrogenation step to yield the final diol product. A commercially available copper-zinc-aluminum (Cu/Zn/Al) catalyst has been effectively used for this second step, achieving a high yield of 1,4-cyclohexanedimethanol (B133615) (CHDM) under optimized conditions of 240°C and 4.0 MPa of H2. While this specific example leads to the 1,4-isomer, the underlying strategy of cycloaddition followed by hydrogenation represents a versatile multi-step approach that can be adapted for synthesizing various cyclohexane derivatives, including 1,2-isomers, by selecting appropriate starting materials. semanticscholar.org

Advancements in Green Chemistry and Sustainable Synthesis of Cyclohexanedimethanol

In response to growing environmental concerns and the need to reduce reliance on fossil fuels, significant research has focused on developing greener and more sustainable methods for synthesizing chemicals like cyclohexanedimethanol. researchgate.net These advancements prioritize the use of renewable resources and environmentally benign catalytic processes.

Utilization of Bio-based Feedstocks and Renewable Resources

A key aspect of green synthesis is the replacement of petroleum-derived raw materials with bio-based feedstocks. covestro.comeuropa.eu Lignocellulose, an abundant and non-food biomass source, can be processed to produce various platform molecules that serve as starting materials for chemical synthesis. researchgate.net

A novel two-step route for producing CHDM and other cyclohexane oxygenates utilizes formaldehyde, crotonaldehyde, and ethyl acrylate, all of which can be derived from biomass. This pathway avoids the use of traditional petroleum-based precursors like xylenes. chemimpex.com The process begins with a proline-catalyzed cycloaddition, followed by hydrogenation, offering a potential alternative to conventional fossil-based manufacturing. researchgate.net Life-cycle assessments have indicated that such biomass-based routes can lead to a reduction in greenhouse gas emissions compared to fossil fuel pathways. Another sustainable approach involves the chemical upcycling of waste poly(ethylene terephthalate) (PET). researchgate.net PET can be broken down into its monomer, bis(2-hydroxyethylene terephthalate) (BHET), which can then be hydrogenated to produce CHDM, providing an efficient method for utilizing plastic waste. researchgate.netresearchgate.net

Enzymatic Synthesis Protocols and Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high specificity and efficiency under mild conditions. nih.govmdpi.com While direct enzymatic synthesis of cis-1,2-cyclohexanedimethanol is not extensively documented, biocatalysis plays a significant role in the broader context of producing and modifying related polyesters.

Enzymes, particularly lipases, are widely used in the polymerization of monomers like CHDM to create biodegradable polyesters. mdpi.com For example, lipase from Pseudomonas cepacia has been used to evaluate the enzymatic hydrolysis of copolyesters containing cyclohexanedimethanol, a key test for their biodegradability. researchgate.net This demonstrates the potential for enzymes in the life cycle of CHDM-based polymers. The development of immobilized enzymes allows for greater stability, reusability, and continuous operation in bioreactors, enhancing the industrial feasibility of biocatalytic processes. mdpi.com Although the direct synthesis of the diol via enzymatic routes from bio-based precursors is an area requiring further research, the principles of biocatalysis are being actively applied to create more sustainable polymer materials derived from monomers like CHDM. nih.govrsc.org

Catalysis in the Production and Isomerization of Cyclohexanedimethanol

Catalysis is fundamental to both the synthesis of cyclohexanedimethanol and the control of its isomeric composition. The choice of catalyst dictates the efficiency of the hydrogenation process and the final cis-to-trans isomer ratio, which significantly impacts the properties of derivative products like polyesters. wikipedia.org

In the production of CHDM from precursors like dimethyl terephthalate (B1205515) (DMT) or terephthalic acid (TPA), a two-step hydrogenation process is common. nih.govwikipedia.org The first step, hydrogenation of the aromatic ring, often employs palladium-based catalysts. nih.govmdpi.com The second step, the reduction of the ester or carboxyl groups to hydroxyl groups, typically uses copper-containing catalysts, such as copper chromite, or bimetallic systems like Ru-Sn. researchgate.netnih.govwikipedia.org Trimetallic catalysts, such as RuPtSn supported on alumina, have also been developed to perform the entire conversion in a single pot, demonstrating a synergistic effect between the metals. acs.org Raney metal catalysts, particularly Raney nickel doped with rhenium, are also utilized for the hydrogenation of cyclohexanedicarboxylate esters to CHDM and can influence the production of a high trans-isomer content. google.com

Isomerization, the process of converting one isomer to another, is crucial for achieving the desired cis/trans ratio in the final CHDM product. The equilibrium mixture typically contains about 75% of the trans isomer. google.com While some hydrogenation catalysts, like Raney nickel, can influence the isomer ratio depending on temperature and residence time, dedicated isomerization steps are often required. google.comgoogle.com This can be achieved by heating cis-1,4-cyclohexanedimethanol in the presence of a basic catalyst, such as a metal alkoxide (e.g., sodium alkoxide) or an alkali metal hydroxide. google.comgoogleapis.comgoogle.com This process is typically conducted at temperatures of at least 200°C. google.comgoogleapis.com

The table below summarizes the role of various catalysts in the production and isomerization of cyclohexanedimethanol.

| Process | Catalyst Type | Specific Examples | Function |

| Production | Palladium-based | Pd/C, Pd/γ-Al2O3 | Hydrogenation of the aromatic ring asianpubs.orgnih.govmdpi.com |

| Copper-based | Copper chromite, Cu/Zn/Al | Hydrogenation of ester/carboxyl groups to alcohols wikipedia.orggoogle.com | |

| Ruthenium-based | Ru/C, Ru-Sn/Al2O3, RuPtSn/Al2O3 | Hydrogenation of aromatic ring and/or carboxyl groups; one-pot synthesis asianpubs.orgresearchgate.netnih.govacs.org | |

| Raney Metals | Rhenium-doped Raney Nickel | Hydrogenation of esters; promotes high trans-isomer content google.com | |

| Isomerization | Metal Alkoxides/Hydroxides | Sodium Alkoxide, Calcium Oxide | Conversion of cis-CHDM to trans-CHDM at elevated temperatures google.comgoogleapis.comgoogle.com |

Development and Performance of Heterogeneous Catalysis Systems

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and process scalability for the synthesis of this compound. The primary route involves the hydrogenation of aromatic precursors, such as catechol or its derivatives, followed by further reduction or derivatization.

Rhodium (Rh) and Ruthenium (Ru) based catalysts have demonstrated considerable efficacy in the hydrogenation of aromatic rings, often favoring the formation of cis isomers. For instance, the hydrogenation of catechol over a Rh/silica catalyst has been shown to yield cis-1,2-cyclohexanediol with a selectivity of approximately 33%. This selectivity is attributed to the enhanced stability of the 1,2-dihydroxycyclohex-1-ene intermediate, which facilitates hydrogenation to the cis-diol. Further reduction of this diol would yield the target this compound.

The choice of support material for the metal catalyst also plays a crucial role in its performance. Supports like silica (SiO₂), alumina (Al₂O₃), and various mixed oxides can influence the dispersion of the metal particles and their interaction with the substrate, thereby affecting both activity and selectivity.

| Catalyst System | Precursor | Key Product | cis-Isomer Selectivity (%) | Reference |

| Rh/Silica | Catechol | cis-1,2-Cyclohexanediol | ~33 | energy.gov |

| Ru(OH)x/Alumina | Catechol | cis/trans-1,2-Cyclohexanediol | Not specified | researchgate.net |

It is important to note that while the hydrogenation of catechol to the diol is well-studied, direct heterogeneous catalytic routes to this compound from other precursors are less documented in readily available literature. The performance of these systems is typically evaluated based on conversion rates, selectivity towards the desired isomer, and catalyst stability over multiple cycles.

Role of Homogeneous and Organocatalysis in Stereocontrol

Homogeneous and organocatalytic systems provide powerful tools for achieving high stereocontrol in the synthesis of chiral molecules, including the cis isomer of 1,2-cyclohexanedimethanol. These methods often operate under milder reaction conditions compared to their heterogeneous counterparts and can offer superior selectivity.

Homogeneous catalysis, employing soluble metal complexes, allows for precise tuning of the catalyst's electronic and steric properties through ligand modification. For the synthesis of this compound, this approach can be applied in asymmetric hydrogenation reactions of suitable unsaturated precursors. Chiral phosphine (B1218219) ligands, for example, can create a chiral environment around the metal center, directing the hydrogenation to occur from a specific face of the substrate, thereby leading to a high enantiomeric excess of the desired stereoisomer.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a complementary strategy to metal-based catalysis. Organocatalysts can activate substrates through various mechanisms, such as the formation of iminium or enamine intermediates. For the synthesis of functionalized cyclohexanes, organocatalytic domino reactions, including Michael-Michael-aldol sequences, have been developed to construct the cyclohexane ring with high diastereoselectivity and enantioselectivity. While direct application to this compound is not extensively reported, the principles can be adapted to precursors bearing the necessary functional groups.

The key advantage of these systems lies in their ability to facilitate highly stereoselective transformations, which is crucial for applications where the specific stereochemistry of the molecule is critical.

Methodologies for Stereoselective Synthesis of this compound

Achieving a high degree of stereoselectivity for the cis isomer of 1,2-cyclohexanedimethanol is a significant synthetic challenge. Several methodologies have been explored, primarily focusing on the diastereoselective reduction of cyclic precursors.

One of the most direct routes is the hydrogenation of catechol . The hydrogenation of catechol can lead to a mixture of cis- and trans-1,2-cyclohexanediol. The cis isomer is proposed to be formed from the hydrogenation of 1,2-dihydroxycyclohexene intermediates. energy.gov Subsequent reduction of the diol to the dimethanol would retain the stereochemistry. The choice of catalyst and reaction conditions is paramount in maximizing the cis selectivity. For instance, rhodium-based catalysts are often preferred for their ability to favor the formation of cis products in arene hydrogenation. nih.gov

Another approach involves the dihydroxylation of cyclohexene , followed by reduction. However, this method typically yields the trans-diol. To obtain the cis isomer, alternative strategies are necessary. One such strategy is the diastereoselective epoxidation of cyclohexene followed by ring-opening . While the direct hydrolysis of cyclohexene oxide yields the trans-diol, specific reagents and catalysts can be employed to achieve a cis-diol outcome, which can then be converted to the target dimethanol.

Enzymatic resolutions represent a powerful tool for obtaining enantiomerically pure stereoisomers. For instance, lipase-catalyzed acetylation can selectively acylate one enantiomer of a racemic mixture of a diol or a related precursor, allowing for the separation of the two enantiomers. Dynamic kinetic resolution (DKR) can further enhance the yield of the desired enantiomer by racemizing the unwanted enantiomer in situ. google.com

| Synthetic Method | Precursor | Intermediate/Product | Key Feature |

| Hydrogenation of Catechol | Catechol | cis-1,2-Cyclohexanediol | Favored by specific heterogeneous catalysts like Rh/silica. energy.gov |

| Diastereoselective Reactions | Cyclohexene derivatives | Substituted cyclohexanes | Organocatalytic cascade reactions can create multiple stereocenters with high control. researchgate.net |

| Enzymatic Resolution | Racemic diol/diamine precursor | Enantiomerically pure acetylated derivative | High enantioselectivity can be achieved using enzymes like Candida antarctica lipase B. google.com |

Advanced Techniques for Isomer Separation and Purification

The synthesis of 1,2-cyclohexanedimethanol often results in a mixture of cis and trans isomers. The separation of these isomers is crucial for applications that require high isomeric purity. Several advanced techniques are employed for this purpose.

Crystallization is a widely used and effective method for separating isomers that exhibit different solubilities and crystal packing arrangements. By carefully selecting the solvent and controlling the temperature, it is possible to selectively crystallize one isomer from the mixture. For instance, a process for purifying the trans isomer of 1,4-cyclohexanedimethanol involves dissolving the isomer mixture in a solvent like acetone or ethyl acetate and then using controlled cooling to crystallize the desired isomer. google.com A similar principle can be applied to the separation of cis- and trans-1,2-cyclohexanedimethanol.

Chromatographic techniques offer high-resolution separation of isomers.

High-Performance Liquid Chromatography (HPLC) using specialized columns, such as chiral stationary phases or even standard C18 columns under optimized conditions, can effectively separate cis and trans isomers. chromatographytoday.comnih.gov The choice of mobile phase and column chemistry is critical for achieving good resolution.

Gas Chromatography (GC) is suitable for the separation of volatile isomers. Capillary columns with various stationary phases can be used to separate cis and trans isomers of cyclohexane derivatives based on differences in their boiling points and interactions with the stationary phase. researchgate.netresearchgate.net

Membrane separation is an emerging technology that can offer an energy-efficient alternative to traditional separation methods. While not yet widely applied to 1,2-cyclohexanedimethanol specifically, membrane-based techniques are being developed for the separation of other diol isomers. energy.gov

| Separation Technique | Principle | Applicability to cis/trans-1,2-Cyclohexanedimethanol |

| Crystallization | Differential solubility and crystal packing | Potentially effective with optimized solvent and temperature conditions. google.comunifr.ch |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between stationary and mobile phases | High resolution separation is achievable with appropriate columns and eluents. chromatographytoday.comnih.gov |

| Gas Chromatography (GC) | Differential volatility and interaction with stationary phase | Suitable for analytical and small-scale preparative separation. researchgate.netresearchgate.net |

| Membrane Separation | Selective transport through a membrane | An emerging, potentially energy-efficient method. energy.gov |

Chemical Transformations and Derivative Synthesis of Cis 1,2 Cyclohexanedimethanol

Derivatization via Esterification and Etherification Reactions

The hydroxyl groups of cis-1,2-cyclohexanedimethanol readily undergo esterification and etherification, providing straightforward routes to a wide range of derivatives. These reactions are fundamental for modifying the physical and chemical properties of the parent diol.

Etherification of this compound can be accomplished using various methods, including the Williamson ether synthesis. The reaction of the diol with alkyl halides in the presence of a base yields the corresponding bis-ethers. Catalytic etherification processes have also been developed, offering more environmentally benign routes. The mechanism of acid-catalyzed etherification of diols generally involves the protonation of a hydroxyl group, followed by nucleophilic attack by another alcohol molecule and subsequent dehydration.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Catalyst |

| This compound | Acetic Anhydride (B1165640) | Esterification | cis-1,2-Bis(acetoxymethyl)cyclohexane | Acid Catalyst |

| This compound | Benzyl Bromide | Etherification | cis-1,2-Bis(benzyloxymethyl)cyclohexane | Sodium Hydride |

| This compound | Methyl Iodide | Etherification | cis-1,2-Bis(methoxymethyl)cyclohexane | Silver(I) Oxide |

Functionalization Strategies for Tailored Reactivity and Ligand Design

The strategic functionalization of this compound is crucial for designing molecules with specific reactivity and for the synthesis of ligands for coordination chemistry and catalysis. The diol backbone provides a robust scaffold for the introduction of various functional groups.

A significant application in this area is the synthesis of chiral diphosphine and diphosphinite ligands. These ligands are valuable in asymmetric catalysis, where they can induce high levels of enantioselectivity in metal-catalyzed reactions. For example, this compound can be converted to the corresponding dimesylate or ditosylate, which can then be reacted with a phosphide (B1233454) source, such as diphenylphosphine, to yield bidentate phosphine (B1218219) ligands like cis-1,2-bis(diphenylphosphinomethyl)cyclohexane.

The synthesis of such ligands often involves a multi-step process, starting with the protection of the hydroxyl groups, followed by functional group interconversion and finally reaction with the desired phosphorus-containing reagent. The rigid cyclohexane (B81311) backbone of these ligands plays a key role in creating a well-defined chiral environment around the metal center.

| Ligand Name | Synthesis Precursor | Application |

| cis-1,2-Bis(diphenylphosphinomethyl)cyclohexane | cis-1,2-Bis(tosyloxymethyl)cyclohexane | Asymmetric Hydrogenation |

| Chiral Diphosphinite Ligands | This compound | Asymmetric Hydroformylation |

Synthesis of Chiral Derivatives and Intermediates for Asymmetric Synthesis

The inherent cis-stereochemistry of this compound makes it an attractive starting material for the synthesis of chiral derivatives and intermediates used in asymmetric synthesis. While the parent molecule is achiral due to a plane of symmetry, it can be readily converted into chiral molecules.

One common strategy is the desymmetrization of the diol through enantioselective reactions. For instance, enzymatic or chiral catalyst-mediated mono-acylation can lead to the formation of a chiral mono-ester, leaving one hydroxyl group free for further selective transformations. This approach provides access to enantiomerically enriched building blocks.

Furthermore, this compound can serve as a chiral auxiliary, a temporary chiral handle that directs the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be cleaved and potentially recovered. Although less common than other diols for this purpose, its derivatives have the potential to be employed in various asymmetric reactions, such as aldol (B89426) additions and Diels-Alder reactions.

The kinetic resolution of racemic mixtures containing cyclohexane-1,2-diol motifs has been studied, and similar principles can be applied to derivatives of this compound. This involves reacting the racemic mixture with a chiral reagent that selectively reacts with one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer.

Mechanistic Studies and Kinetic Analysis of this compound Reactions

Understanding the mechanisms and kinetics of reactions involving this compound is essential for optimizing reaction conditions and achieving desired outcomes. While specific mechanistic studies focused solely on this diol are not extensively reported, general principles from related systems can be applied.

For instance, the mechanism of acid-catalyzed esterification of diols with anhydrides typically involves the initial rapid formation of a monoester, followed by a slower, often reversible, second esterification step to form the diester. Kinetic studies of such reactions can determine the reaction order with respect to each reactant and the activation energy, providing insights into the rate-determining step.

Similarly, the mechanism of etherification reactions can vary depending on the conditions. Under acidic conditions, an SN1 or SN2 pathway may be operative. In the Williamson ether synthesis, an SN2 mechanism is typical. Kinetic analysis can help elucidate the predominant pathway and identify factors that influence the reaction rate and selectivity.

Mechanistic investigations into the formation of phosphorus-containing ligands from diol derivatives often focus on the nucleophilic substitution reaction at the carbon atom bearing the leaving group. The stereochemical outcome of these reactions is crucial for the synthesis of effective chiral ligands.

| Reaction | Mechanistic Aspect | Kinetic Parameter |

| Esterification with Acetic Anhydride | Nucleophilic Acyl Substitution | Rate constants for each step |

| Williamson Ether Synthesis | SN2 Nucleophilic Substitution | Reaction order |

Application in Polymer Science and Advanced Materials Engineering

cis-1,2-Cyclohexanedimethanol as a Monomer in Polymer Synthesis

This compound serves as a crucial building block in the synthesis of various polymers, particularly polyesters. Its distinct stereochemistry and cyclic nature impart unique characteristics to the final polymer.

This compound is frequently used as a comonomer in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). When a portion of the ethylene (B1197577) glycol in PET is replaced with 1,4-cyclohexanedimethanol (B133615) (a related isomer), the resulting copolyester is known as PETG (glycol-modified polyethylene terephthalate). researchgate.netgoogleapis.com The inclusion of the bulky cyclohexanedimethanol unit disrupts the regular chain packing of PET, which in turn reduces the polymer's crystallinity. wikipedia.orgdelta-engineering.be This modification enhances the processability of the material. wikipedia.org PETG is an amorphous and clear thermoplastic that can be processed through injection molding or sheet extrusion. delta-engineering.be

The properties of these copolyesters can be further tailored by incorporating a second diacid or diol. nih.gov This allows for the fine-tuning of thermal, physical, chemical, and mechanical properties of the resulting polymers. nih.gov

The stereochemistry of the cyclohexanedimethanol monomer, specifically the ratio of cis to trans isomers, has a direct and significant impact on the microstructure and properties of the synthesized polyesters. nih.govbham.ac.uk The rigid cyclic structure of the monomer enhances the thermal properties of the polymer. bham.ac.uk

Several advanced polymerization techniques are utilized to incorporate this compound into polymer chains, each offering distinct advantages.

Melt Polycondensation : This is a widely used, two-step industrial method for producing polyesters based on cyclohexanedimethanol. nih.govmdpi.com The initial step, esterification or transesterification, is conducted at lower temperatures and pressures to form short-chain oligomers. nih.govpreprints.org In the subsequent polycondensation step, these oligomers react at higher temperatures and under vacuum to form a high molecular weight polymer. nih.gov

Solution Polymerization : In this technique, the monomers and initiator are dissolved in a suitable solvent. mgcub.ac.in This method allows for good control over the reaction temperature and is suitable for synthesizing polymers with high melt viscosity. nih.gov However, it requires a solvent recovery system and can result in lower polymer yields. nih.gov

Solid-State Polycondensation (SSP) : This process is performed after melt polymerization to further increase the molecular weight of the polymer. nih.gov The polymer, in a solid state, is heated to a temperature between its glass transition and melting temperatures. nih.gov SSP is an energy-efficient process that can enhance the thermal and mechanical properties of the final product. nih.gov

Structure-Property Relationships in this compound-Derived Polymeric Systems

The relationship between the molecular structure of this compound-based polymers and their macroscopic properties is a key area of research. By understanding these relationships, scientists can design materials with specific performance characteristics.

The ratio of cis to trans isomers of cyclohexanedimethanol in the polymer backbone significantly affects its thermomechanical properties.

Glass Transition Temperature (Tg) : The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.comumn.edu Increasing the content of the trans isomer of 1,4-cyclohexanedimethanol has been shown to increase the Tg of polyesters. researchgate.netresearchgate.net For instance, the Tg of poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) increases from 73°C to 92°C as the trans-CHDM content rises from 10% to 96%. researchgate.net

Melting Behavior and Crystallinity : The melting temperature (Tm) and the degree of crystallinity are also heavily influenced by the stereoisomeric ratio. A higher percentage of the trans isomer leads to a more regular polymer chain structure, which facilitates better packing and results in higher crystallinity and a higher melting point. preprints.orggoogleapis.com For example, the melting temperature of PCT can be increased from 248°C to 308°C by increasing the trans-1,4-CHDM content from 0% to 100%. nih.gov Conversely, a higher cis isomer content disrupts the chain regularity, leading to a more amorphous polymer with a lower melting point. delta-engineering.be

Below is an interactive table summarizing the effect of trans-1,4-CHDM content on the thermal properties of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT).

The properties of this compound-based polymers can be further tailored by introducing other co-monomers into the polymer chain. nih.gov This approach allows for the creation of copolyesters with a wide range of properties.

By incorporating a second diacid or diol, it is possible to modify the polymer's crystallinity, glass transition temperature, and mechanical strength. nih.govpreprints.org For example, incorporating isophthalic acid into the PET backbone, along with cyclohexanedimethanol, further disrupts crystallinity and lowers the melting temperature. delta-engineering.be This strategy is advantageous for applications like thermoforming, where a lower processing temperature is desirable. delta-engineering.be The addition of a co-monomer can also enhance properties such as thermal stability and gas barrier performance. preprints.org

Rheological Behavior and Processability of this compound-Containing Polyesters

The rheological properties of a polymer melt are critical determinants of its processability. These properties, including viscosity and elasticity, dictate how a material will behave under the conditions of extrusion, molding, and other shaping processes. The incorporation of cyclic monomers like cyclohexanedimethanol isomers into a polyester (B1180765) backbone can significantly influence chain mobility and intermolecular interactions, thereby altering the melt rheology.

While extensive research has been conducted on polyesters containing the 1,4-cyclohexanedimethanol (1,4-CHDM) isomer, specific data on the rheological behavior of polyesters synthesized with this compound is not widely available in current literature. For polyesters based on the 1,4-isomer, studies have shown that the cis/trans ratio of the CHDM monomer plays a crucial role in determining the polymer's melting point and crystallinity, which in turn affects the melt viscosity. Generally, polyesters with higher molecular weight exhibit increased viscosity. The processing of high-viscosity melts can be challenging, as it may require higher temperatures, which can risk thermal degradation of the polymer.

Polymers that exhibit shear-thinning behavior are often desirable for processing. This phenomenon, where viscosity decreases with an increasing shear rate, allows for easier mold filling and extrusion. The complex, non-planar structure of the cyclohexyl ring in this compound is expected to introduce significant kinking in the polymer chain, disrupting chain packing and potentially leading to a lower viscosity compared to its linear counterparts, which could be advantageous for processability. However, without specific experimental data, this remains a theoretical consideration.

Table 1: Factors Influencing Polyester Rheology

| Rheological Parameter | Influencing Factors | Impact on Processability |

|---|---|---|

| Melt Viscosity | Molecular Weight, Temperature, Monomer Structure, Crystallinity | Higher viscosity can make processing difficult and may lead to degradation. |

| Shear Thinning | Polymer Chain Entanglements, Molecular Structure | Desirable for easier processing and mold filling at high shear rates. |

| Elasticity | Chain Flexibility, Intermolecular Forces | Can affect die swell in extrusion and internal stresses in molded parts. |

Development of High-Performance Polymers for Specialized Applications

The quest for advanced materials for specialized applications has led researchers to explore novel polymer formulations. The inclusion of monomers like this compound is a strategy to fine-tune properties to meet the demands of high-performance sectors.

The crystallinity of a polyester is a key determinant of its mechanical and thermal properties. Amorphous polyesters are typically transparent and have good toughness, while semi-crystalline polyesters offer improved strength, stiffness, and chemical resistance. The isomeric structure of the diol used in polyester synthesis has a profound impact on the final morphology of the polymer.

The use of 1,4-Cyclohexanedimethanol has been shown to produce both amorphous and semi-crystalline polyesters, depending on the cis/trans isomer ratio and the specific diacid used. For instance, poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), which is based on 1,4-CHDM, is a semi-crystalline thermoplastic with a high melting point and good thermal stability.

The introduction of the cis-1,2- isomer is anticipated to disrupt the regularity of the polymer chain to a greater extent than the 1,4-isomer, making it more difficult for the chains to pack into an ordered crystalline lattice. This would likely favor the formation of amorphous or low-crystallinity polyesters. Such materials could be beneficial for applications requiring high clarity and impact resistance. However, detailed studies on the synthesis and characterization of amorphous and semi-crystalline polyesters derived specifically from this compound are not prominently featured in the available scientific literature.

The development of smart films and flexible electronics is a rapidly growing field that demands materials with a unique combination of properties, including optical clarity, flexibility, thermal stability, and good dielectric properties. Polyesters are a class of materials being actively investigated for these applications.

While there is considerable interest in 1,4-CHDM-based polyesters for smart film applications, specific research into the use of this compound for these purposes is limited. The non-planar structure of the CHDM ring can enhance the thermal stability of polyesters, a desirable trait for substrates in flexible electronics that may undergo thermal processing steps. The potential for this compound to produce amorphous, transparent polyesters could make it a candidate for applications where optical performance is critical.

Polymeric films used in packaging and protective coatings require low permeability to gases (like oxygen and carbon dioxide) and moisture to protect the contents. The barrier properties of a polymer are influenced by its chemical structure, crystallinity, and chain packing density.

Strategies to enhance the barrier properties of polymers often involve creating a more tortuous path for permeating molecules. This can be achieved by increasing crystallinity or by incorporating bulky, rigid molecular structures into the polymer backbone. While research has explored enhancing the barrier properties of various polymers through different methods, specific studies focusing on the use of this compound to improve the barrier properties of polyester films are not well-documented. The bulky cyclohexyl group of this monomer could potentially reduce free volume and hinder the diffusion of small molecules, but experimental verification is needed to substantiate this hypothesis.

Supramolecular Chemistry and Self Assembly with Cis 1,2 Cyclohexanedimethanol

Investigation of Hydrogen Bonding Networks and Intermolecular Interactions

The primary intermolecular force governing the self-assembly of cis-1,2-Cyclohexanedimethanol is hydrogen bonding. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating the formation of extensive networks. The cis configuration brings the hydroxymethyl groups into close proximity, which can lead to both intramolecular and intermolecular hydrogen bonding.

Crystallization Processes and Polymorphism Studies of Cyclohexanedimethanol Derivatives

The ability of a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of significant interest in materials science and pharmaceuticals. While specific studies on the polymorphism of this compound derivatives are not extensively documented in the available literature, the structural characteristics of the parent molecule suggest a propensity for forming different crystalline phases.

The crystallization of derivatives of this compound would be influenced by factors such as solvent choice, temperature, and the nature of any co-formers. It is plausible that different crystallization conditions could favor different conformers of the cyclohexane (B81311) ring or different orientations of the hydroxymethyl groups, leading to the formation of distinct polymorphs with varying physical properties. Studies on analogous compounds, such as cis-1,2-cyclohexanediol, have revealed the existence of plastic crystal mesophases, indicating that the "cis-1,2" substitution pattern can indeed give rise to complex solid-state behavior.

The formation of cocrystals, where this compound is co-crystallized with other molecules, represents another avenue for creating novel supramolecular structures with tailored properties. The hydrogen bonding capabilities of the diol would be central to the formation of such multi-component crystals.

Role in the Formation of Supramolecular Architectures and Coordination Polymers

While the hydroxymethyl groups of this compound are primarily involved in hydrogen bonding, they can also act as ligands, coordinating to metal centers to form coordination polymers and metal-organic frameworks (MOFs). The cis-disposition of the coordinating groups could lead to the formation of chelate rings with metal ions, influencing the geometry and dimensionality of the resulting supramolecular architecture.

Research on structurally related ligands, such as cis-1,2-cyclohexanedicarboxylic acid, has demonstrated that the stereochemistry of the ligand plays a crucial role in directing the assembly of coordination polymers. For example, the cis isomer of 1,2-cyclohexanedicarboxylic acid has been shown to form enantiomerically pure helical structures with uranyl ions. This suggests that this compound could similarly be employed to construct chiral supramolecular frameworks with interesting topologies and potential applications in areas such as catalysis and separation.

The flexibility of the cyclohexane ring and the rotational freedom of the hydroxymethyl groups would allow the ligand to adapt to the coordination preferences of different metal ions, potentially leading to a diverse range of supramolecular architectures, from discrete molecular cages to extended one-, two-, or three-dimensional networks.

Potential Biomedical and Bio Based Material Applications of Derived Polymers

Research on Biodegradable and Biocompatible Polyester (B1180765) Development

There is a wealth of research on the development of biodegradable and biocompatible polyesters for medical applications. nih.gov These polymers are valued for their ability to break down into non-toxic products within the body, making them suitable for temporary implants and drug delivery systems. However, studies that specifically utilize cis-1,2-cyclohexanedimethanol as a monomer for these polyesters are not prominently featured in the available scientific literature. Research on CHDM-based polyesters typically centers on the 1,4-isomer, for which various synthesis methods like two-step melt polymerization or enzymatic polymerization are reported to create biodegradable aliphatic polyesters. nih.govpreprints.org

Exploration of Materials for Tissue Engineering Scaffolds

Tissue engineering often employs porous, biodegradable polymer scaffolds that provide a temporary structure for cells to grow and form new tissue. Aliphatic polyesters are a key class of materials for this purpose. While there is extensive research on creating tissue engineering scaffolds from various biodegradable polymers, specific studies detailing the fabrication and evaluation of scaffolds made from polyesters derived from this compound are not found in the searched scientific literature. The general discussion on CHDM-based materials mentions their potential as biomaterials, but this is largely in the context of the more common 1,4-isomer. preprints.org

Investigation into Components for Advanced Drug Delivery Systems

Polymers are crucial in designing advanced drug delivery systems that can control the release of therapeutic agents. Biodegradable polyesters are often used to create matrices or nanoparticles for this purpose. The specific role and investigation of polymers derived from this compound as components in such systems are not detailed in the available research. The broader field of drug delivery extensively studies various synthetic polymers, but information pinpointing the use of this particular isomer is absent.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Advanced Catalyst Development for cis-1,2-Cyclohexanedimethanol

The conventional synthesis of this compound involves the reduction of its corresponding anhydride (B1165640) or dicarboxylic acid. A common laboratory-scale route is the reduction of cis-1,2-cyclohexanedicarboxylic anhydride using powerful reducing agents like lithium aluminum hydride in a solvent such as anhydrous tetrahydrofuran. orgsyn.org Another established pathway involves the catalytic hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride to produce the saturated cis-anhydride precursor, which can then be reduced. google.com

Future research is trending towards more efficient, sustainable, and selective methods. A significant unexplored avenue lies in the development of novel bio-based synthetic pathways. Research has shown the successful synthesis of related 1,2-cyclohexanedicarboxylates from renewable resources like formaldehyde, crotonaldehyde, and fumarate (B1241708) through a proline-catalyzed cycloaddition, followed by a palladium-on-carbon (Pd/C) catalyzed tandem decarbonylation/hydrogenation step. Adapting this strategy for the direct synthesis of this compound could represent a major advancement in green chemistry.

Catalyst development is central to advancing these synthetic routes. While traditional hydrogenation catalysts like silica-supported nickel and copper chromite are effective, they often require harsh conditions. google.comwikipedia.org The next generation of catalysts will likely focus on nano-materials and bimetallic or trimetallic systems. For instance, Ru-Sn/Al₂O₃ catalysts have been shown to selectively hydrogenate the carboxylic groups of cyclohexane (B81311) dicarboxylic acids to the corresponding dimethanols. researchgate.net Similarly, advanced nano-catalysts, such as bimetallic Ru₅PtSn clusters, have demonstrated high efficiency for hydrogenating dimethyl terephthalate (B1205515) under mild conditions (100 °C, 20 bar), suggesting their potential applicability for producing cyclohexanedimethanol isomers with high selectivity. mdpi.com

Future catalyst research should focus on:

Stereoselectivity: Designing catalysts that preferentially yield the cis-isomer from various precursors. Rhodium-based catalysts, for example, are known to facilitate cis-configured products in aromatic hydrogenation. tcichemicals.com

Mild Reaction Conditions: Developing systems that operate at lower temperatures and pressures to reduce energy consumption.

Bio-feedstock Compatibility: Creating robust catalysts that are effective in converting biomass-derived intermediates, which may contain impurities not present in petrochemical feedstocks. researchgate.net

| Synthetic Route | Precursor | Key Reagents/Catalysts | Potential for Advancement |

| Established Lab Method | cis-1,2-Cyclohexanedicarboxylic anhydride | Lithium aluminum hydride (LiAlH₄) | Improving safety and scalability over hydride reagents. |

| Hydrogenation of Precursor | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | Hydrogen (H₂), Nickel or Platinum catalyst | Development of more selective and efficient metal catalysts. |

| Novel Bio-Based Route | Formaldehyde, Crotonaldehyde, Fumarate | Proline, Pd/C | Adaptation to directly yield the diol instead of the carboxylate. |

| Selective Hydrogenation | cis-1,2-Cyclohexanedicarboxylic acid | Hydrogen (H₂), Ru-Sn/Al₂O₃ | Optimization of catalyst composition for higher cis-selectivity and yield. |

Expanded Applications in Emerging Technologies and Niche Markets

While the applications for 1,4-CHDM are well-documented, particularly in modifying polyethylene (B3416737) terephthalate (PET) to produce PETG, the specific uses for this compound are less explored and represent a significant opportunity. wikipedia.orgatamankimya.com The adjacent, same-face orientation of the hydroxymethyl groups offers potential for unique reactivity and polymer architecture.

One promising niche market is in the formulation of environmentally benign plasticizers . The derivative, 1,2-cyclohexanedicarboxylate, is already recognized as a safer alternative to traditional phthalates in flexible PVC products that require close human contact, such as toys, medical tubing, and cosmetics. Direct use of the diol as a monomer in specialty plasticizers is an unexplored avenue.

Further research into emerging applications should investigate its role in:

High-Performance Polyesters and Polyurethanes: The cis-conformation could be leveraged to create polymers with distinct thermal and mechanical properties compared to their 1,4-isomer counterparts. The fixed geometry can influence chain packing, crystallinity, and glass transition temperature. Durable polyester (B1180765) polyols for advanced polyurethane coatings in the aerospace and automotive markets are a potential application area. atamankimya.com

Epoxy Resins and Coatings: As a diol, it can serve as a precursor for specialized epoxy diluents or curing agents. Its structure could impart improved flexibility, adhesion, and weatherability in advanced coating systems.

Chelating Agents: The two hydroxyl groups in close proximity make the molecule a potential building block for bidentate ligands used in catalysis or metal sequestration.

Advanced Characterization Techniques for this compound and its Polymeric Systems

A thorough understanding of the structure-property relationships of this compound and its derived polymers requires the application of advanced characterization techniques.

For the Monomer: Standard characterization relies on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The ¹H and ¹³C NMR spectra are crucial for confirming the cis stereochemistry and purity of the compound. spectrabase.comchemicalbook.com The NIST Chemistry WebBook contains reference IR spectra for related precursor molecules like cis-cyclohexane-1,2-dicarboxylic anhydride, which serve as a benchmark for synthetic monitoring. nist.gov

For Polymeric Systems: Future work should move beyond basic characterization to probe the unique properties imparted by the cis-1,2-moiety.

Solid-State NMR (ssNMR): This technique can provide detailed insights into the molecular conformation, chain packing, and phase morphology of polymers in the solid state, which is critical for understanding how the cis-isomer affects crystallinity and mechanical properties.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY and HMQC are invaluable for elucidating the precise chemical structure of complex copolymers and oligomers formed from this compound.

Raman Spectroscopy: This can be used in conjunction with FTIR to study the vibrational modes of the polymer backbone and hydrogen bonding interactions, offering clues to the material's mechanical and thermal behavior. researchgate.net

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS): These methods are essential for quantifying the degree of crystallinity and characterizing the nanoscale morphology of semi-crystalline polymers, respectively. This data is vital for correlating polymer structure with performance characteristics like strength and clarity.

| Technique | Application Area | Information Gained |

| ¹H and ¹³C NMR | Monomer and Polymer | Confirmation of cis-stereochemistry, purity, polymer microstructure. spectrabase.com |

| FTIR Spectroscopy | Monomer and Polymer | Functional group analysis, monitoring reaction progress, hydrogen bonding. researchgate.net |

| Solid-State NMR | Polymeric Systems | Chain conformation, packing, phase separation in blends. |

| Raman Spectroscopy | Polymeric Systems | Vibrational modes, symmetry, intermolecular interactions. researchgate.net |

| X-ray Diffraction (XRD) | Polymeric Systems | Crystallinity, crystal structure, phase identification. |

Comprehensive Lifecycle Assessment and Sustainability Aspects of Production and Application

The future viability of this compound will heavily depend on its environmental footprint. A comprehensive Lifecycle Assessment (LCA) is a critical, yet currently unexplored, area of research for this specific compound. An LCA would quantify the environmental impacts from raw material extraction to final product ("cradle-to-gate") or end-of-life ("cradle-to-grave"). mdpi.com

Sustainability of Production: The shift towards bio-based feedstocks is the most promising avenue for improving the sustainability of diol production. nih.govnih.gov The synthesis of diols from renewable biomass, such as through the fermentation and catalytic upgrading of sugars or the hydrogenolysis of polyols like glycerol, offers a path to reduce reliance on fossil fuels. mdpi.comresearchgate.net The development of routes using biomass-derived platform chemicals like furfural (B47365) and 6-amyl-α-pyrone is also an active area of research. researchgate.net

A future LCA for this compound should focus on key environmental impact categories, following established methodologies like ReCiPe: repec.orgcetjournal.it

Global Warming Potential (GWP): Quantifying greenhouse gas emissions (kg CO₂-eq) associated with energy consumption and chemical transformations. Hydrogen production is often a major contributor in hydrogenation-heavy processes. mdpi.com

Fossil Resource Scarcity: Assessing the depletion of non-renewable resources.

Water Consumption: Evaluating the water footprint, especially if bio-fermentation routes are employed.

Human and Ecotoxicity Potentials: Analyzing the impact of solvents, catalysts, and byproducts on human health and ecosystems.

By focusing research on these unexplored avenues—from green synthesis and niche applications to advanced characterization and lifecycle analysis—the full potential of this compound as a valuable specialty chemical can be realized.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural identity of cis-1,2-Cyclohexanedimethanol?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and functional groups, while Gas Chromatography (GC) quantifies purity (>98% as per industrial standards). Mass spectrometry (MS) validates molecular weight (144.21 g/mol) and fragmentation patterns. Reference structural databases (e.g., CAS 15753-50-1) for cross-verification .

Q. How does the Swern oxidation protocol apply to this compound, and what parameters optimize aldehyde yield?

- Methodology : The Swern oxidation (using oxalyl chloride and DMSO in CH₂Cl₂ at −78°C) converts diols to dialdehydes. Key parameters include strict temperature control (−78°C to prevent side reactions), stoichiometric excess of oxidizing agents (e.g., 2.6x DMSO relative to substrate), and dropwise addition to minimize local overheating. Post-reaction aqueous workup ensures product isolation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use fume hoods to prevent inhalation exposure, nitrile gloves to avoid skin contact, and immediate rinsing with water for accidental exposure. Emergency protocols include medical consultation for persistent irritation. Safety data sheets (SDS) recommend dry powder or CO₂ for fire suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.